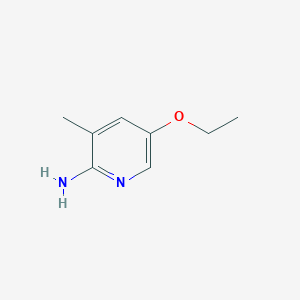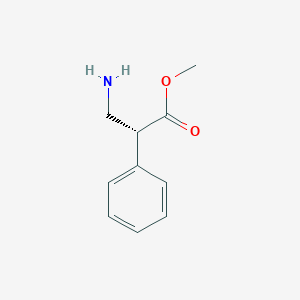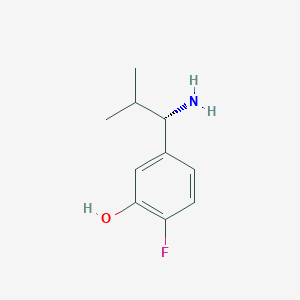
(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a methyl group, and a fluorophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and (S)-1-amino-2-methylpropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol group.
Coupling Reaction: The deprotonated phenol is then coupled with (S)-1-amino-2-methylpropane using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols or ethers.
Applications De Recherche Scientifique
(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(1-Amino-2-methylpropyl)benzonitrile
- (S)-2-(1-Amino-2-methylpropyl)aniline
- (1-Amino-2-methylpropyl)phosphonic acid
Uniqueness
(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol is unique due to the presence of the fluorophenol moiety, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
5-[(1S)-1-amino-2-methylpropyl]-2-fluorophenol |
InChI |
InChI=1S/C10H14FNO/c1-6(2)10(12)7-3-4-8(11)9(13)5-7/h3-6,10,13H,12H2,1-2H3/t10-/m0/s1 |
Clé InChI |
LWVWREOKGDBICX-JTQLQIEISA-N |
SMILES isomérique |
CC(C)[C@@H](C1=CC(=C(C=C1)F)O)N |
SMILES canonique |
CC(C)C(C1=CC(=C(C=C1)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)
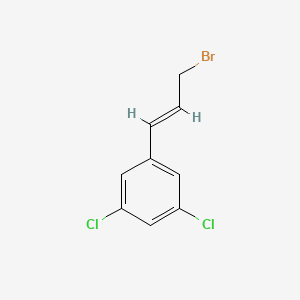
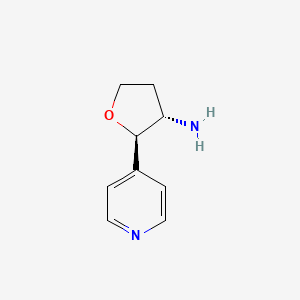
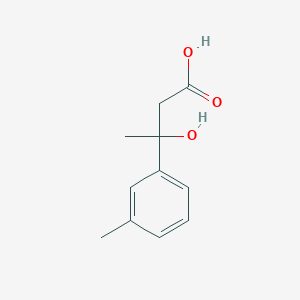
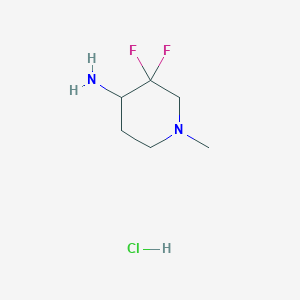

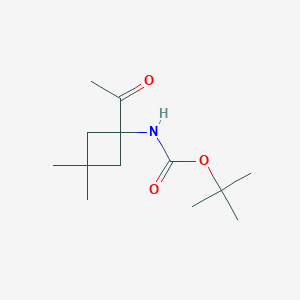
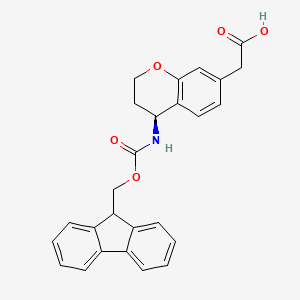
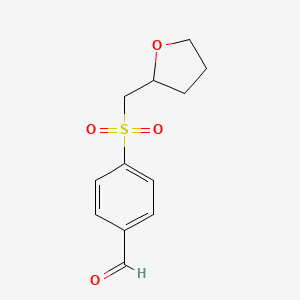
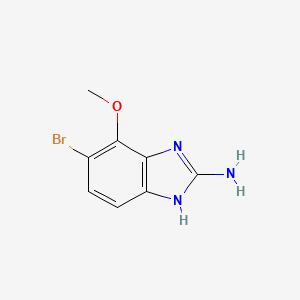
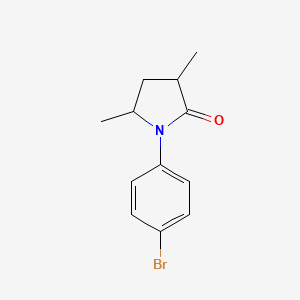
![1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15220136.png)
